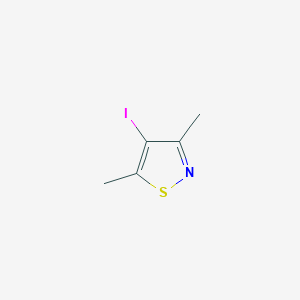

4-Iodo-3,5-dimethylisothiazole

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of scientific research. openaccessjournals.comijarsct.co.in Their unique physicochemical properties, imparted by the presence of heteroatoms like nitrogen, sulfur, and oxygen, make them indispensable scaffolds in various applications. openaccessjournals.com In medicinal chemistry, a vast majority of approved drugs feature a heterocyclic core, which is crucial for target binding and modulating pharmacokinetic properties. openmedicinalchemistryjournal.comijraset.comijsrtjournal.com These compounds form the basis of numerous natural products, including essential vitamins and alkaloids. ijarsct.co.in Beyond pharmaceuticals, heterocycles are integral to the development of agrochemicals, functional materials such as conducting polymers and organic semiconductors, and as catalysts in organic synthesis. openaccessjournals.comijarsct.co.in The structural diversity and synthetic versatility of heterocyclic compounds ensure their continued importance in addressing challenges across medicine, materials science, and biology. openaccessjournals.com

Overview of Halogenated Thiazole (B1198619) and Isothiazole (B42339) Scaffolds in Synthetic Methodology

Within the broad class of heterocyclic compounds, halogenated thiazoles and their isomers, isothiazoles, are particularly valuable building blocks in synthetic organic chemistry. thieme-connect.comthieme-connect.com The isothiazole ring, a five-membered aromatic system containing adjacent nitrogen and sulfur atoms, is a key feature in various biologically active molecules. researchgate.netresearchgate.net The introduction of a halogen atom, such as iodine, onto the isothiazole scaffold dramatically enhances its synthetic utility. sci-hub.se Halogenated isothiazoles are highly reactive intermediates that readily participate in a variety of transformations, most notably metal-catalyzed cross-coupling reactions. thieme-connect.com The carbon-halogen bond serves as a versatile handle, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to construct complex molecular architectures from simpler, readily available precursors, making halogenated isothiazoles and thiazoles essential tools in the synthesis of pharmaceuticals and functional materials. sci-hub.sesysrevpharm.org

Historical Context of 4-Iodo-3,5-dimethylisothiazole within Organoiodine Chemistry

The field of organoiodine chemistry dates back to the 19th century, with the first polyvalent organoiodine compound, (dichloroiodo)benzene, being reported in 1886. scispace.come-bookshelf.de Iodine was discovered in 1811 by French chemist Bernard Courtois, and its ability to form compounds with many other elements was quickly recognized. acs.org The development of organoiodine reagents, particularly hypervalent iodine compounds, has provided mild and environmentally safer alternatives to heavy metal reagents in organic synthesis. scispace.com The isothiazole ring system itself was first synthesized in 1956. researchgate.net The specific compound, this compound, emerged as a useful synthetic intermediate following the establishment of reliable methods for the functionalization of the isothiazole ring. researchgate.net Its importance lies in the reactivity of the C-I bond, which is weaker than corresponding C-Br or C-Cl bonds, making it an excellent substrate for a wide array of coupling reactions that are foundational to modern synthetic chemistry. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3,5-dimethyl-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INS/c1-3-5(6)4(2)8-7-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTDRHHKEYEGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113234-27-8 | |

| Record name | 4-iodo-3,5-dimethyl-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Iodo 3,5 Dimethylisothiazole

Direct Electrophilic Iodination Approaches to Isothiazole (B42339) Ring Systems

The most direct route to 4-iodo-3,5-dimethylisothiazole involves the electrophilic substitution of a hydrogen atom on the 3,5-dimethylisothiazole (B12978422) ring. The isothiazole nucleus is an electron-rich heteroaromatic system, susceptible to electrophilic attack. The position of substitution is dictated by the electronic effects of the ring heteroatoms and the existing methyl substituents.

Regioselective Iodination Mechanisms

The iodination of 3,5-dimethylisothiazole occurs regioselectively at the C-4 position. This is because the C-4 position is the most activated towards electrophilic attack. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, I⁺, or a polarized iodine-containing reagent, attacks the π-electron system of the isothiazole ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. Subsequent deprotonation from the C-4 position by a base present in the reaction medium restores the aromaticity of the isothiazole ring, yielding the this compound product.

A specific and effective method for the direct iodination of 3,5-dimethylisothiazole involves the use of elemental iodine in the presence of a strong oxidizing agent, such as concentrated nitric acid. thieme-connect.de In this process, nitric acid likely facilitates the formation of a more potent electrophilic iodine species. The reaction is carried out by adding concentrated nitric acid to a mixture of iodine and 3,5-dimethylisothiazole. thieme-connect.de

Catalyst Systems for Enhanced Iodination Efficiency

To improve the efficiency and mildness of the iodination reaction, various catalyst systems can be employed. These catalysts function by activating the iodinating agent, thereby generating a more powerful electrophile.

For the iodination of electron-rich aromatic and heteroaromatic compounds, N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid is a widely used and effective system. researchgate.netorganic-chemistry.orgorganic-chemistry.org While a specific application to 3,5-dimethylisothiazole is not detailed in the provided context, this methodology is generally applicable to similar substrates. The acid catalyst, such as trifluoroacetic acid or sulfuric acid, protonates NIS, increasing its electrophilicity and facilitating the transfer of I⁺ to the isothiazole ring. researchgate.netorganic-chemistry.org

Another approach involves the use of iodine in conjunction with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). This system is known to activate I₂ by forming insoluble silver iodide, which in turn generates a highly electrophilic iodine species capable of iodinating even less reactive aromatic compounds.

The following table summarizes various reagents used for the iodination of aromatic compounds, which are applicable to isothiazole systems.

| Iodinating Agent | Activating Agent/Catalyst | Remarks |

| Iodine (I₂) | Concentrated Nitric Acid | Effective for direct iodination of 3,5-dimethylisothiazole. thieme-connect.de |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalytic) | Mild and regioselective for electron-rich aromatics. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Sulfuric Acid | Used for less reactive aromatic compounds. researchgate.net |

| Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | Generates a strong electrophilic iodine species. |

| Iodine Monochloride (ICl) | Acetic Acid | A common reagent for electrophilic iodination. thieme-connect.de |

Ring-Forming Synthesis of Iodo-Isothiazoles

An alternative to direct iodination is the construction of the isothiazole ring in a manner that incorporates the iodine atom at the desired position. This can be achieved through cyclization reactions of appropriately substituted acyclic precursors.

Cyclization Reactions Yielding Halogenated Isothiazole Derivatives

One general and powerful method for the synthesis of isothiazoles is the oxidative cyclization of 3-aminoprop-2-enethioamides. organic-chemistry.org In a hypothetical application to form a 4-iodo derivative, one could envision starting with a precursor that already contains an iodine atom at the central carbon of the three-carbon fragment. For example, the cyclization of a 3-amino-2-iodoprop-2-enethioamide derivative using an oxidizing agent like iodine, bromine, or hydrogen peroxide could potentially yield a 4-iodoisothiazole. organic-chemistry.org

Another established route to halogenated isothiazoles involves the reaction of 3-mercaptopropionitriles with elemental chlorine or bromine. ethernet.edu.et A similar strategy employing an iodinating agent could potentially be adapted for the synthesis of this compound from a suitably substituted 3-mercaptopropionitrile precursor.

Multi-Component Reaction Pathways to Substituted Isothiazoles

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials. orgsyn.orgresearchgate.netsioc-journal.cnorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not explicitly described, the general principles can be applied. For instance, a one-pot reaction involving a source of the C3-N-S5 fragment, a methyl ketone, and an iodinating agent could potentially be designed.

A known MCR for isothiazole synthesis involves the reaction of enamino nitriles with Vilsmeier salts, followed by treatment with sodium hydrosulfide (B80085) and then iodine. researchgate.net This sequence leads to 4-isothiazolecarbonitriles. Adapting this to produce this compound would require starting with different precursors.

Advanced Derivatization from Precursors

This compound itself serves as a versatile precursor for the synthesis of other 4-substituted isothiazoles that are not accessible through direct electrophilic substitution. researchgate.net A key reaction demonstrating its utility is the formation of a Grignard reagent. 3,5-Dimethyl-4-iodoisothiazole can be converted into 3,5-dimethyl-4-isothiazolylmagnesium iodide. researchgate.net This organometallic intermediate can then be reacted with a variety of electrophiles to introduce different functional groups at the 4-position.

Examples of such derivatizations include reactions with:

Organic halides: To introduce new alkyl or aryl groups.

Oxo-compounds (aldehydes and ketones): To form 4-hydroxyalkyl derivatives.

Nitriles: To generate 4-acyl derivatives after hydrolysis. researchgate.net

This pathway highlights the synthetic importance of this compound as a building block for more complex and functionally diverse isothiazole derivatives.

Utilizing Hypervalent Organoiodine Reagents in Isothiazole Synthesis

Hypervalent organoiodine reagents have become indispensable tools in modern organic synthesis, prized for their mild reaction conditions and unique reactivity. nih.govresearchgate.net These compounds, particularly those in the iodine(III) oxidation state, serve as powerful electrophilic halogenating agents for the synthesis of iodo-substituted heterocycles like this compound.

The direct iodination of the 3,5-dimethylisothiazole core is a primary strategy. Reagents such as N-Iodosuccinimide (NIS) are frequently employed for the iodination of electron-rich aromatic and heteroaromatic systems. researchgate.netgoogle.com The reaction typically proceeds via electrophilic aromatic substitution, where the C-4 position of 3,5-dimethylisothiazole, being the most electronically activated and sterically accessible on the ring, is targeted. The synthesis can be performed under acidic conditions, for instance using acetic acid as a solvent, to enhance the electrophilicity of the iodine source. google.com

Other prominent hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (DIB), [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent), and 2-Iodoxybenzoic acid (IBX). organic-chemistry.orgorganic-chemistry.org While direct examples for the synthesis of this compound using all these specific reagents are not extensively documented, their general utility in the halogenation of heterocycles is well-established. nih.govresearchgate.net For example, HTIB is known to facilitate α-tosyloxylation of ketones, and its analogues are used in various oxidative cyclizations and halogenations. researchgate.netorganic-chemistry.org The choice of reagent and reaction conditions can be tailored to optimize yield and selectivity, minimizing the formation of byproducts.

| Reagent | Structure | Typical Conditions | Advantages |

| N-Iodosuccinimide (NIS) |  | Acetonitrile or Acetic Acid, often at room temp. or with gentle heating. researchgate.netgoogle.com | Readily available, easy to handle solid, mild reaction conditions. |

| (Diacetoxyiodo)benzene (DIB) |  | Acetic Acid or Dichloromethane. organic-chemistry.org | Soluble in many organic solvents, effective for various oxidations. |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | ![[Hydroxy(tosyloxy)iodo]benzene structure](https://upload.wikimedia.org/wikipedia/commons/thumb/d/d1/Koser%27s_reagent.svg/150px-Koser%27s_reagent.svg.png) | Methanol or Acetonitrile. researchgate.net | Highly electrophilic, effective for functional group transfer. |

This table presents common hypervalent iodine reagents and their general application in electrophilic iodination.

C-H Functionalization Strategies for Isothiazole Nuclei

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov For the isothiazole nucleus, C-H activation can be a viable pathway to introduce an iodine atom at the C-4 position.

Palladium-catalyzed C-H functionalization is a leading method in this field. researchgate.netnih.gov While the methyl groups at the C-3 and C-5 positions of 3,5-dimethylisothiazole are acidic and can undergo deprotonation, the C-4 position is an alternative site for functionalization. tandfonline.comtandfonline.com Research has shown that directing groups can be used to achieve high regioselectivity in the C-H activation of arenes and heterocycles. researchgate.net In the absence of a directing group, the intrinsic reactivity of the C-H bonds on the isothiazole ring governs the site of functionalization.

A sterically controlled C-H iodination approach, often catalyzed by palladium, can favor substitution at the least hindered position. nih.gov For 3,5-dimethylisothiazole, the C-4 position is the only available site on the heterocyclic ring itself for such a reaction. An isodesmic C–H/C–I bond metathesis approach, using a suitable iodine source like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) or molecular iodine under oxidative conditions, can lead to the desired 4-iodo product. nih.govnih.gov

Furthermore, iodine itself can mediate C(sp²)–H bond functionalization under certain conditions, leading to the formation of C-S or C-I bonds with high regioselectivity. researchgate.net These methods highlight the potential for direct conversion of the C4-H bond of 3,5-dimethylisothiazole to a C4-I bond, offering a streamlined synthetic route.

Comparative Analysis of Synthetic Routes for this compound

Several synthetic pathways can be envisaged for the preparation of this compound. The optimal choice depends on factors such as starting material availability, desired yield, scalability, and reaction conditions.

Route 1: Direct Electrophilic Iodination of 3,5-dimethylisothiazole This is the most straightforward approach, starting from the commercially available 3,5-dimethylisothiazole. The reaction involves treating the heterocycle with an electrophilic iodine source.

Method A: Molecular Iodine with an Oxidant: Using molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or an iodate (B108269) salt can generate the electrophilic iodine species in situ. This is a classic method for iodinating aromatic rings.

Method B: Hypervalent Iodine Reagents: As discussed in section 2.3.1, reagents like N-Iodosuccinimide (NIS) offer a milder and often more selective alternative. researchgate.netgoogle.com This method typically provides good yields and is compatible with a wide range of functional groups.

Route 2: Ring Synthesis from Precursors This strategy involves constructing the isothiazole ring from acyclic precursors that already contain the necessary substituents. For instance, a (4+1) heterocyclization approach could be employed, where a four-atom fragment is reacted with a nitrogen source. thieme-connect.comthieme-connect.com However, synthesizing a precursor specifically designed to yield the 4-iodo product can be a multi-step and complex process, making it less common than direct iodination of the pre-formed ring.

Route 3: Metal-Catalyzed C-H Iodination As detailed in section 2.3.2, this modern approach involves the direct conversion of the C4-H bond to a C4-I bond using a transition metal catalyst, typically palladium. researchgate.netnih.gov This method offers high regioselectivity and can be performed under relatively mild conditions, making it suitable for late-stage functionalization.

Route 4: Lithiation followed by Iodination Deprotonation of a C-H bond with a strong base like n-butyllithium, followed by quenching the resulting lithiated species with an electrophilic iodine source, is a common method for introducing iodine. However, in the case of 3,5-dimethylisothiazole, this route is problematic. Treatment with n-butyllithium is known to cause nucleophilic attack at the sulfur atom, leading to ring cleavage rather than the desired C-4 deprotonation. cdnsciencepub.com Therefore, this method is generally unsuitable for this specific target molecule.

| Synthetic Route | Starting Material | Key Reagents | Pros | Cons |

| Direct Iodination | 3,5-Dimethylisothiazole | NIS, I₂/HNO₃ | Straightforward, often high-yielding, uses available starting material. | May require strong acids or oxidants; selectivity can be an issue with some reagents. |

| Ring Synthesis | Acyclic precursors | Varies (e.g., β-keto dithioesters, NH₄OAc) thieme-connect.com | Allows for diverse substitution patterns. | Often multi-step, complex precursor synthesis, potentially low overall yield. |

| C-H Iodination | 3,5-Dimethylisothiazole | Pd catalyst, Iodo-source (e.g., NIS) researchgate.netnih.gov | High regioselectivity, atom-economical, mild conditions. | Catalyst cost and sensitivity can be a drawback. |

| Lithiation-Iodination | 3,5-Dimethylisothiazole | n-BuLi, I₂ | - | Not viable due to competitive ring-opening reaction. cdnsciencepub.com |

This table provides a comparative overview of the primary synthetic strategies for this compound.

Mechanistic Investigations and Reactivity Profiles of 4 Iodo 3,5 Dimethylisothiazole

Exploration of Reaction Mechanisms

The transformation of 4-iodo-3,5-dimethylisothiazole into more complex molecules is primarily achieved through cross-coupling reactions, which are central to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reaction Mechanisms Involving this compound

This compound serves as a versatile substrate in numerous cross-coupling reactions, readily participating in transformations catalyzed by palladium and copper complexes. The high reactivity of the C4-I bond, compared to analogous bromides or chlorides, makes it an excellent electrophilic partner in these catalytic cycles. nih.govwikipedia.org

Palladium-catalyzed reactions are fundamental for creating new carbon-carbon bonds at the C4 position of the isothiazole (B42339) ring. researchgate.netresearchgate.net The general mechanism for these reactions commences with the oxidative addition of the this compound to a palladium(0) complex.

Suzuki-Miyaura Reaction: This reaction couples the isothiazole with an organoboron reagent. The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. yonedalabs.comharvard.edu

Transmetalation: A base activates the organoboron compound (e.g., a boronic acid), which then transfers its organic group to the palladium(II) complex, displacing the iodide. harvard.eduresearchgate.net

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com

The choice of ligand on the palladium catalyst is critical and can influence reaction efficiency and substrate scope. mit.edu Research on similar heteroaryl iodides has shown that various boronic acids can be successfully coupled under standard Suzuki-Miyaura conditions. researchgate.netnih.govnih.gov

Heck Reaction: This reaction involves the coupling of this compound with an alkene. organic-chemistry.orgnih.gov The mechanism follows a similar initial path:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the C-I bond of the isothiazole.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-isothiazole bond.

Syn β-Hydride Elimination: A hydrogen atom from the newly attached alkyl chain is eliminated, forming the double bond in the product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The active Pd(0) catalyst is regenerated by reductive elimination of HI, which is neutralized by a base present in the reaction mixture. nih.govchim.it

Studies on other iodo-heterocycles have demonstrated the utility of the Heck reaction for vinylation at the iodo-substituted position. researchgate.netscirp.org

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the isothiazole and a terminal alkyne, typically using a dual palladium and copper catalytic system. wikipedia.orgorganic-chemistry.orglibretexts.org

The Palladium Cycle: This cycle is analogous to the Suzuki and Heck reactions, beginning with the oxidative addition of this compound to the Pd(0) catalyst. wikipedia.org

The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.orgmdpi.com This step is believed to increase the nucleophilicity of the alkyne.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex. libretexts.org

Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

Copper-free Sonogashira variants are also well-established and proceed through a mechanism where the palladium complex mediates the activation of the alkyne directly. wikipedia.orgthalesnano.com The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl, making this compound a highly suitable substrate. wikipedia.orgresearchgate.net

| Reaction | Coupling Partner | Key Mechanistic Steps | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) complex, Base |

| Heck | Alkene (e.g., R-CH=CH₂) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | Pd(0) complex, Cu(I) salt (optional), Base |

Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain cross-coupling transformations. snnu.edu.cn These reactions, often variations of the Ullmann condensation, can be used to form carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. Research on the copper-catalyzed arylation of similar heterocyles, such as 4,5-dimethylthiazole, indicates that this compound is a viable substrate for these transformations. nih.govtdl.org

The mechanism of copper-catalyzed couplings is complex and can vary depending on the reactants and conditions. Two commonly proposed pathways are:

Oxidative Addition-Reductive Elimination: A Cu(I) catalyst undergoes oxidative addition to the aryl halide to form a Cu(III) intermediate. This is followed by nucleophilic substitution and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. researchgate.net

Single Electron Transfer (SET) / Radical Pathway: The copper catalyst can initiate a radical process through single electron transfer. snnu.edu.cn For C-S coupling, for instance, irradiation of a copper(I)-thiolate complex can lead to an excited state that transfers an electron to the aryl halide, generating a copper(II)-thiolate and an aryl radical, which then combine.

These methods are effective for coupling with a range of nucleophiles, including amines, alcohols, and other heterocycles. nih.gov

Nucleophilic Substitution Processes at the Iodine-Substituted Position

Direct nucleophilic aromatic substitution (SNAr) at the iodine-substituted C4 position of this compound is another potential pathway for functionalization. The SNAr mechanism typically requires an aromatic ring that is activated by strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.publibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon attack by the nucleophile.

For the isothiazole ring, the inherent electron-withdrawing nature of the heteroatoms may provide some activation. However, without strong activating groups like a nitro or cyano substituent, SNAr reactions on iodoarenes are generally challenging and often require harsh conditions or very strong nucleophiles. pressbooks.pub Furthermore, a competing reaction pathway involves nucleophilic attack on the sulfur atom of the isothiazole ring, which can lead to ring cleavage. This process complicates direct substitution at the carbon centers. researchgate.net

A more viable strategy involves a base-catalyzed halogen transfer mechanism, where a reagent like 2-halothiophene first transfers its halogen to the more reactive C2 position of a thiazole (B1198619), which then undergoes substitution. nih.gov This suggests that direct SNAr at the C4 position of this compound may not be a primary reaction pathway under typical conditions.

Radical Reactions and Their Role in Iodinated Isothiazole Transformations

Radical mechanisms play a significant role in the transformation of iodinated heterocycles. The relatively weak carbon-iodine bond can be cleaved homolytically through photolysis or via single electron transfer (SET) processes involving transition metals or photocatalysts. mdpi.comrsc.org

Recent studies have shown that iodine radicals can be generated in situ and subsequently captured by unsaturated groups to trigger cascade cyclization reactions. This highlights the potential for this compound to participate in complex radical-mediated bond-forming events.

Furthermore, some transition-metal-catalyzed reactions, including certain Heck and copper-catalyzed couplings, are proposed to operate via a hybrid organometallic-radical mechanism. nih.govsnnu.edu.cn In this scenario, the metal catalyst can initiate a radical by transferring a single electron to the C-I bond, generating an isothiazolyl radical. This radical can then participate in the reaction, with the metal center mediating subsequent steps to form the final product.

Stability Considerations in Reaction Conditions

The utility of this compound as a synthetic intermediate is dependent on the stability of the isothiazole ring under various reaction conditions. A key consideration is the susceptibility of the nitrogen-sulfur bond to nucleophilic attack. researchgate.net Strong bases or nucleophiles, which are often required for cross-coupling or substitution reactions, can lead to ring cleavage as a competing side reaction. Therefore, reaction conditions must be carefully selected. The use of milder bases (e.g., carbonates or phosphates instead of alkoxides) and lower reaction temperatures can be critical for preserving the integrity of the heterocyclic core. yonedalabs.com

Influence of C-I Bond Lability on Reaction Outcomes

The presence of an iodine atom at the 4-position of the 3,5-dimethylisothiazole (B12978422) ring significantly influences its chemical reactivity. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making it a versatile handle for a variety of chemical transformations. This lability is a key determinant in the reaction outcomes of this compound, particularly in cross-coupling and nucleophilic substitution reactions.

The isothiazole ring itself is an electron-rich aromatic system, but the introduction of an electronegative iodine atom can modulate its electronic properties. The C-I bond in aryl iodides is known to be susceptible to cleavage, facilitating reactions that are often difficult with other halo-substituted analogs. beilstein-journals.org This increased reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds.

Cross-Coupling Reactions:

One of the most significant applications of iodo-substituted heterocycles is their use in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While specific studies on this compound are not abundant, the reactivity of iodo-substituted pyrazoles and other heterocycles in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations suggests that this compound would be an excellent substrate for such transformations. beilstein-journals.orgnih.gov The general trend in reactivity for such couplings is C-I > C-Br > C-Cl, highlighting the advantage of the iodo-substituent for efficient bond formation under milder conditions. researchgate.net

For instance, copper-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been successfully demonstrated, indicating that similar C-O bond formations could be achievable with this compound. nih.gov The mechanism of these reactions typically involves the oxidative addition of the C-I bond to a low-valent transition metal catalyst, followed by transmetalation and reductive elimination to afford the coupled product.

Nucleophilic Aromatic Substitution (SNAr):

The lability of the C-I bond also plays a role in nucleophilic aromatic substitution (SNAr) reactions. While the isothiazole ring is inherently electron-rich, the presence of the iodine atom can facilitate substitution by strong nucleophiles. Studies on other halogenated isothiazoles have shown that they can undergo nucleophilic substitution, although sometimes requiring harsh conditions. acs.org However, the weaker C-I bond in this compound would likely allow for these reactions to proceed under more facile conditions compared to its chloro or bromo counterparts. The mechanism of SNAr reactions can be either stepwise or concerted, and the specific pathway for this compound would depend on the nature of the nucleophile and the reaction conditions. rsc.org

The table below summarizes the expected reactivity of this compound in common organic reactions, based on the known reactivity of similar iodo-heterocyclic compounds.

| Reaction Type | Expected Reactivity of this compound | Mechanistic Considerations |

| Suzuki-Miyaura Coupling | High | Oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination. |

| Sonogashira Coupling | High | Pd/Cu-catalyzed coupling with a terminal alkyne, proceeding via a similar catalytic cycle to the Suzuki-Miyaura reaction. |

| Buchwald-Hartwig Amination | High | Pd-catalyzed C-N bond formation with an amine, involving oxidative addition, coordination of the amine, and reductive elimination. |

| Nucleophilic Aromatic Substitution | Moderate to High | Attack of a nucleophile on the carbon bearing the iodine atom, potentially proceeding through a Meisenheimer-like intermediate (stepwise) or a concerted mechanism. |

Pathways of Photodegradation and Prevention Strategies

The photostability of a chemical compound is a critical parameter, particularly for applications where exposure to light is unavoidable. Iodo-substituted aromatic and heterocyclic compounds are often susceptible to photodegradation, primarily initiated by the cleavage of the relatively weak C-I bond.

Pathways of Photodegradation:

Upon absorption of ultraviolet (UV) or, in some cases, visible light, the C-I bond in this compound is likely to undergo homolytic cleavage, generating a 3,5-dimethylisothiazol-4-yl radical and an iodine radical. This initial photochemical step opens up several degradation pathways:

Radical Reactions: The highly reactive 3,5-dimethylisothiazol-4-yl radical can undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, leading to the formation of 3,5-dimethylisothiazole. It could also dimerize or react with other radical species present in the medium.

Reaction with Oxygen: In the presence of oxygen, the aryl radical can react to form peroxy radicals, which can then initiate a cascade of oxidative degradation reactions, leading to more complex and often colored byproducts.

Photoisomerization and Rearrangement: Photolysis of some heterocyclic compounds can lead to ring-opening and rearrangement reactions, forming various isomeric products. rsc.org While specific studies on this compound are lacking, the photochemistry of other thiazole derivatives suggests that such pathways are plausible. nih.gov

The photolysis of iodo-substituted aryl azides has been shown to proceed with poor yields of the desired nitrene insertion products, suggesting that the C-I bond cleavage pathway can be a dominant and often undesirable process. nih.gov

Prevention Strategies:

Several strategies can be employed to minimize or prevent the photodegradation of light-sensitive compounds like this compound:

Light Protection: The most straightforward method is to protect the compound from light by storing it in amber-colored containers or in the dark.

Use of UV Absorbers: Incorporating UV-absorbing compounds into a formulation can help to shield the target molecule from harmful radiation. These compounds absorb UV light and dissipate the energy as heat, thus preventing the initiation of photochemical reactions.

Quenchers: Excited-state quenchers can deactivate the excited state of the molecule before it has a chance to undergo bond cleavage. These quenchers accept the energy from the excited molecule and dissipate it through non-destructive pathways.

Antioxidants/Radical Scavengers: Since radical formation is a key step in photodegradation, the addition of antioxidants or radical scavengers can inhibit the degradation process. These compounds react with and neutralize the free radicals, preventing them from causing further damage. Butylated hydroxytoluene (BHT) is a common example of a radical scavenger.

Modification of the Chemical Structure: In some cases, the photostability of a molecule can be enhanced by modifying its chemical structure. For example, the introduction of certain functional groups can alter the photophysical properties of the molecule, making it less prone to degradation.

The table below outlines potential photodegradation products of this compound and corresponding prevention strategies.

| Potential Photodegradation Product | Formation Pathway | Prevention Strategy |

| 3,5-Dimethylisothiazole | Homolytic cleavage of the C-I bond followed by hydrogen abstraction. | Storage in the dark, use of UV absorbers, addition of radical scavengers. |

| Dimeric species | Combination of two 3,5-dimethylisothiazol-4-yl radicals. | Lowering the concentration of the compound, use of radical scavengers. |

| Oxidized derivatives | Reaction of the aryl radical with oxygen. | Storage under an inert atmosphere (e.g., argon or nitrogen), use of antioxidants. |

| Isomeric products | Photoinduced ring-opening and rearrangement. | Use of excited-state quenchers, modification of the molecular structure to disfavor these pathways. |

Computational and Theoretical Studies on 4 Iodo 3,5 Dimethylisothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and various properties that dictate chemical reactivity.

Density Functional Theory (DFT) has become a standard method for studying the geometric and electronic structure of heterocyclic compounds, including isothiazole (B42339) derivatives. researchgate.netnih.govresearchgate.net DFT calculations, often using functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.comepstem.net For isothiazole systems, DFT has been employed to determine parameters such as bond lengths, bond angles, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

In the case of 4-Iodo-3,5-dimethylisothiazole, DFT calculations would be instrumental in understanding the influence of the iodo and dimethyl substituents on the electronic properties of the isothiazole ring. The iodine atom, being a large and polarizable halogen, is expected to significantly affect the electron density distribution. nih.gov The methyl groups, being electron-donating, would also modulate the electronic character of the ring. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Isothiazole Derivatives

| Parameter | Predicted Value Range |

| C-I Bond Length | ~2.10 - 2.15 Å |

| C-S Bond Lengths | ~1.70 - 1.75 Å |

| C-N Bond Length | ~1.30 - 1.35 Å |

| C=C Bond Length | ~1.35 - 1.40 Å |

| S-N Bond Length | ~1.65 - 1.70 Å |

| C-S-N Bond Angle | ~90 - 95° |

| S-N-C Bond Angle | ~110 - 115° |

| N-C=C Bond Angle | ~115 - 120° |

| Note: These values are estimations based on computational studies of various substituted isothiazoles and related heterocyclic systems. Actual values for this compound would require specific calculations. |

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For substituted isothiazoles, computational methods can be used to identify stable conformers and the energy barriers between them. While the isothiazole ring itself is planar, the orientation of substituents can lead to different conformations. mdpi.com In a study on 1,2,4-triazine (B1199460) sulfonamides, conformational analysis was performed using both semi-empirical (AM1) and DFT methods to characterize the electronic parameters of the molecules. mdpi.com For this compound, the rotation of the methyl groups would be a key conformational feature to investigate. Understanding the energetic landscape associated with these rotations can provide insights into the molecule's dynamic behavior.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamics, conformational changes, and interactions with its environment. researchgate.net MD simulations have been successfully applied to various isothiazole derivatives, often in the context of their interactions with biological macromolecules. nih.govmdpi.comcolab.ws For instance, MD studies have been used to investigate the stability of isothiazole derivatives within the active sites of enzymes, providing information on the dynamic equilibrium and energetic stability of the complex. mdpi.com

For this compound, an MD simulation could reveal how the molecule behaves in different solvents or how it might interact with a biological target. Such simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's flexibility and intermolecular interactions.

Investigation of Intermolecular Interactions

Non-covalent interactions are critical in determining the physical properties of substances and play a key role in supramolecular chemistry and molecular recognition. encyclopedia.pubmdpi.com For this compound, the presence of an iodine atom introduces the possibility of specific and highly directional interactions.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. encyclopedia.pub This interaction is particularly significant for iodine, which is the most polarizable of the halogens. nih.gov The iodine atom in this compound is expected to have an electropositive region on its outer surface, known as a σ-hole, which can interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur. nih.gov

Studies on iodinated thiazole (B1198619) and dithiole-2-thiones have demonstrated the presence of C–I⋯S halogen bonds in the crystalline state. rsc.org The strength and geometry of these bonds can be investigated using computational methods, which can also predict the electrostatic surface potential to visualize the σ-hole on the iodine atom. rsc.org The presence of halogen bonding can significantly influence the crystal packing of this compound and its ability to act as a halogen bond donor in solution. beilstein-journals.orgacs.org

Table 2: Predicted Halogen Bond Parameters for this compound with a Generic Lewis Base (Y)

| Parameter | Predicted Characteristic |

| Interaction | C-I···Y |

| I···Y Distance | Shorter than the sum of van der Waals radii |

| C-I···Y Angle | Approaching 180° |

| Nature of Interaction | Primarily electrostatic with contributions from polarization and charge transfer |

| Note: The specific parameters would depend on the nature of the Lewis base (Y). |

Besides halogen bonding, other non-covalent interactions can also influence the reactivity and structure of this compound. These include hydrogen bonds, van der Waals forces, and π-stacking interactions. mdpi.comrsc.org In complexes of methylthiazole with water, both a primary hydrogen bond and a weaker, secondary hydrogen bond have been identified through microwave spectroscopy and supported by DFT calculations. nih.gov Although this compound does not have a readily available hydrogen bond donor, its nitrogen and sulfur atoms can act as hydrogen bond acceptors.

The interplay of these various non-covalent forces will ultimately determine the supramolecular assembly of this compound in the solid state and its interaction with other molecules in solution. Computational studies are essential for dissecting the contributions of these different interactions and understanding their collective effect on the molecule's behavior.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Iodo-3,5-dimethylisothiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

Advanced 1H and 13C NMR Techniques in Complex Isothiazole (B42339) Derivatives

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two methyl groups at the C3 and C5 positions. The chemical shifts of these protons are influenced by the electronic environment of the isothiazole ring and the neighboring iodine atom. The methyl group at C3 would likely appear at a slightly different chemical shift than the methyl group at C5 due to the different electronic effects of the adjacent sulfur and nitrogen atoms, respectively.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the isothiazole ring carbons (C3, C4, and C5) are characteristic of the heterocyclic system. The C4 carbon, being directly attached to the iodine atom, is expected to show a significantly shifted signal due to the heavy atom effect of iodine. The signals for the two methyl carbons will also be observed in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-CH₃ | 2.4 - 2.6 | 15 - 20 |

| 5-CH₃ | 2.3 - 2.5 | 13 - 18 |

| C3 | - | 150 - 155 |

| C4 | - | 90 - 95 |

| C5 | - | 160 - 165 |

Note: The predicted chemical shifts are estimates based on known values for similar isothiazole derivatives and substituent effects. Actual experimental values may vary.

2D NMR Experiments for Connectivity and Stereochemical Assignment

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): While there are no proton-proton couplings to be observed in the aromatic part of this compound, a long-range COSY experiment might show weak correlations between the protons of the two methyl groups and the ring carbons, although this is less common.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating the proton signals of the methyl groups directly to their attached carbon atoms. It would show two cross-peaks, one for the 3-CH₃ group and one for the 5-CH₃ group, confirming their respective carbon chemical shifts.

The protons of the 3-CH₃ group would show correlations to C3 and C4.

The protons of the 5-CH₃ group would show correlations to C5 and C4.

These correlations would unambiguously confirm the positions of the methyl groups and the iodine atom on the isothiazole ring.

Expected HMBC Correlations for this compound:

| Proton | Correlated Carbons |

| 3-CH₃ | C3, C4 |

| 5-CH₃ | C5, C4 |

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the isothiazole ring and the methyl groups. The key expected vibrational modes include C-H stretching and bending of the methyl groups, C=C and C=N stretching of the isothiazole ring, and the C-I stretching vibration. Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. openstax.orglibretexts.org The C=C and C=N stretching vibrations of the heterocyclic ring are expected in the 1600-1400 cm⁻¹ region. openstax.orgorgchemboulder.com The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (methyl) |

| 1550-1600 | Medium-Strong | C=N stretch (ring) |

| 1400-1450 | Medium | C=C stretch (ring) |

| 1370-1390 | Medium | C-H bend (methyl) |

| 500-600 | Medium-Weak | C-I stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the vibrational modes of the molecule. Due to the polarizability of the C-I bond, the C-I stretching vibration is often more intense in the Raman spectrum compared to the IR spectrum. Similarly, the symmetric vibrations of the isothiazole ring are expected to be strong in the Raman spectrum.

Predicted Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (methyl) |

| 1550-1600 | Strong | C=N stretch (ring, symmetric) |

| 1400-1450 | Strong | C=C stretch (ring, symmetric) |

| 500-600 | Strong | C-I stretch |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The presence of iodine (¹²⁷I) as a monoisotopic element simplifies the interpretation of the isotopic pattern. docbrown.info The fragmentation of the molecular ion would likely involve the loss of the iodine atom, the methyl groups, or cleavage of the isothiazole ring.

Predicted Fragmentation Pattern for this compound in EI-MS:

| m/z | Proposed Fragment |

| 253 | [M]⁺ (Molecular Ion) |

| 238 | [M - CH₃]⁺ |

| 126 | [M - I]⁺ |

| 111 | [M - I - CH₃]⁺ |

| 127 | [I]⁺ |

This detailed spectroscopic analysis, combining NMR, vibrational spectroscopy, and mass spectrometry, allows for the unequivocal identification and structural confirmation of this compound.

Applications of 4 Iodo 3,5 Dimethylisothiazole in Synthetic Chemistry and Material Science

Role as a Precursor for Complex Organic Molecules

The utility of 4-Iodo-3,5-dimethylisothiazole as a precursor is primarily derived from the high reactivity of the C-I bond at the 4-position of the isothiazole (B42339) ring. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. nih.gov These reactions are powerful tools for creating new carbon-carbon bonds, allowing for the attachment of diverse aryl, heteroaryl, or alkyl groups to the isothiazole core. The reactivity of iodo-substituted heterocycles in such transformations is well-established, with the C-I bond being more reactive than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions. nih.gov

Building Block in Heterocyclic Synthesis

Table 1: Representative Suzuki-Miyaura Coupling of this compound This table presents a hypothetical, yet chemically plausible, representation of a Suzuki-Miyaura coupling reaction based on established methods for similar iodo-heterocycles. rsc.orgrsc.orgmdpi.comtcichemicals.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Phenyl-3,5-dimethylisothiazole |

| This compound | (Thiophen-2-yl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 4-(Thiophen-2-yl)-3,5-dimethylisothiazole |

| This compound | (Pyridin-3-yl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 4-(Pyridin-3-yl)-3,5-dimethylisothiazole |

Scaffold for Multi-Functionalized Molecules

Beyond simple coupling, the this compound scaffold allows for the sequential introduction of different functional groups. After a primary coupling reaction at the C4 position, other positions on the newly introduced group or potentially the methyl groups on the isothiazole ring could be further functionalized. This step-wise approach is crucial for creating multi-functionalized molecules with precisely controlled architectures. The ability to build complexity from a stable, well-defined starting material like this compound is a cornerstone of modern organic synthesis, enabling the targeted design of molecules with specific properties.

Catalytic Applications and Ligand Design

The isothiazole ring, containing both nitrogen and sulfur heteroatoms, possesses intrinsic coordinating properties that make it an attractive candidate for ligand design in transition metal catalysis. The electronic properties of the ring can be tuned by substituents, which in turn influences the properties of the resulting metal complexes.

Isothiazole Derivatives as Ligands for Transition Metal Catalysis

Derivatives of isothiazole can act as ligands for various transition metals. nih.gov The nitrogen atom typically acts as a sigma-donor, while the sulfur atom can also participate in coordination, potentially leading to bidentate or bridging ligation modes. By synthesizing derivatives of this compound where the iodo group is replaced by a coordinating moiety (e.g., a phosphine, pyridine, or amine group), bespoke ligands can be created. These ligands can then be complexed with metals like palladium, nickel, copper, or rhodium to form catalysts for a wide range of chemical transformations.

Development of Novel Catalytic Systems Based on Isothiazole Backbones

The development of new catalytic systems often relies on the rational design of ligands to control the activity, selectivity, and stability of the metal center. The rigid framework of the isothiazole ring, combined with the steric influence of the two methyl groups in this compound, provides a predictable platform for ligand development. By strategically functionalizing this backbone, it is possible to create a specific coordination environment around a metal ion. This can lead to catalysts with enhanced performance in reactions such as cross-coupling, hydrogenation, or oxidation, where fine-tuning of the ligand's electronic and steric profile is critical for success.

Development of Functional Materials

The isothiazole ring is a heteroaromatic system, and as such, it can be incorporated into larger conjugated systems to create functional organic materials. These materials often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The use of this compound as a building block allows for its incorporation into polymers or oligomers through iterative cross-coupling reactions (e.g., Stille or Suzuki polymerization). organic-chemistry.orgwikipedia.org The resulting materials would feature the 3,5-dimethylisothiazole (B12978422) unit as a recurring component of the polymer backbone. The electron-rich nature of the isothiazole ring, modulated by the methyl groups, can influence the HOMO/LUMO energy levels of the final material, thereby tuning its semiconductor properties and charge transport characteristics. The ability to construct well-defined conjugated polymers from functionalized heterocyclic monomers like this compound is a key strategy in the field of material science for creating next-generation electronic devices.

Table 2: Potential Functional Materials Derived from this compound This table provides hypothetical examples of polymeric structures that could be synthesized from this compound, based on known polymerization methods.

| Monomer(s) | Polymerization Method | Resulting Polymer Structure | Potential Application |

| This compound and 1,4-Benzenediboronic acid | Suzuki Polycondensation | Alternating copolymer of 3,5-dimethylisothiazole and benzene | Organic Semiconductor |

| This compound and 2,5-bis(tributylstannyl)thiophene | Stille Polycondensation | Alternating copolymer of 3,5-dimethylisothiazole and thiophene | Active layer in OFETs |

Application in Organic Electronics

Extensive searches for the role of this compound in organic electronics have not yielded any specific examples of its use in the synthesis of conductive polymers or as a component in organic semiconductors or photovoltaics. The development of organic electronic materials often involves the strategic design and synthesis of novel monomers and polymers to achieve desired electronic and physical properties. However, the scientific literature does not currently indicate that this compound has been explored for these purposes.

There is no available research demonstrating the use of this compound as a monomer or precursor for the synthesis of conductive polymers. The synthesis of such polymers typically involves the polymerization of functionalized aromatic or heterocyclic monomers through various coupling reactions. The presence of an iodo-substituent on the isothiazole ring could theoretically allow for its participation in cross-coupling reactions, a common strategy in polymer synthesis. However, no studies have been found that document this approach with this compound.

Similarly, a review of the literature does not reveal any instances of this compound being incorporated into the active layers of optoelectronic devices such as organic semiconductors or photovoltaic cells. The design of materials for these applications is a highly active area of research, with a focus on tuning the electronic energy levels and charge transport properties of organic molecules. At present, this compound is not among the compounds reported to have been investigated for these applications.

Use in Fluorescent Probe Design

In the field of fluorescent probes, researchers design and synthesize molecules with specific photophysical properties that respond to their environment, enabling the detection of various analytes or the imaging of biological systems. While isothiazole derivatives have been explored in this context, there is no specific research available on the synthetic and photophysical aspects of this compound for the design of fluorescent probes. The introduction of a heavy atom like iodine can sometimes influence the photophysical properties of a molecule, for instance, by promoting intersystem crossing, which is relevant in the design of phosphorescent probes. However, without experimental data, any potential role for this compound in this area remains speculative.

Future Directions in 4 Iodo 3,5 Dimethylisothiazole Research

Emerging Synthetic Strategies for Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes to 4-Iodo-3,5-dimethylisothiazole is a key area of future research. Current methodologies often rely on traditional techniques that may involve harsh reagents and generate significant waste. The field is moving towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.

Future synthetic strategies are anticipated to focus on several key areas. One promising approach is the adoption of photocatalysis , which utilizes visible light to drive chemical reactions, offering a milder and more sustainable alternative to traditional heating. medwinpublishers.com Metal-free catalytic systems are also gaining traction, aiming to replace heavy metal catalysts with more abundant and less toxic alternatives. medwinpublishers.com Another area of exploration is neat synthesis , which involves running reactions in the absence of solvents, thereby reducing waste and simplifying purification processes. mdpi.com The direct halogenation of the 3,5-dimethylisothiazole (B12978422) precursor using less hazardous iodinating agents is also an area ripe for investigation. Eco-friendly iodination techniques, such as those using molecular iodine in water or under solvent-free conditions, could be adapted for the synthesis of this compound. researchgate.net

| Synthetic Strategy | Key Advantages |

| Photocatalysis | Utilizes renewable light energy, mild reaction conditions. |

| Metal-Free Catalysis | Avoids toxic and expensive heavy metals. |

| Neat Synthesis | Reduces solvent waste, simplifies product isolation. |

| Eco-Friendly Iodination | Employs less hazardous reagents and reaction conditions. |

These emerging strategies promise to make the synthesis of this compound more sustainable and economically viable, opening up new avenues for its large-scale production and application.

Advanced Mechanistic Studies for Novel Reactivity Discovery

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for unlocking its full synthetic potential. Future research will likely employ a combination of advanced computational and experimental techniques to probe the intricate details of its reactivity.

Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reaction pathways, and transition states involved in the formation and functionalization of the this compound ring. researchgate.net These theoretical models can help in predicting the regioselectivity of reactions and in designing more efficient synthetic routes. For instance, understanding the mechanism of direct halogenation can lead to the development of more selective and higher-yielding processes. researchgate.net

Experimentally, advanced spectroscopic techniques and kinetic studies will be instrumental in elucidating reaction intermediates and understanding the factors that govern the reactivity of the C-I bond. The isothiazole (B42339) ring itself possesses a unique electronic nature, and the interplay between the ring and the iodine substituent is a key area for investigation. medwinpublishers.commsesupplies.com Unraveling these mechanistic details will not only optimize existing reactions but also pave the way for the discovery of novel transformations and the synthesis of new derivatives with unique properties.

Innovative Applications in Emerging Material Technologies

The unique structural and electronic properties of this compound make it a promising building block for the development of advanced functional materials. medwinpublishers.com The presence of the polarizable iodine atom and the electron-rich isothiazole ring suggests potential applications in organic electronics and sensor technology.

In the field of organic electronics , the isothiazole moiety can be incorporated into conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). msesupplies.com The iodine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's electronic properties. mdpi.comnih.gov This versatility enables the creation of a wide range of materials with tailored band gaps, charge transport characteristics, and photophysical properties.

Furthermore, the ability of the isothiazole ring to coordinate with metal ions and the potential for the C-I bond to participate in halogen bonding make this compound an interesting candidate for the development of chemical sensors . The interaction of the molecule with specific analytes could lead to changes in its optical or electronic properties, forming the basis for a sensing mechanism. Future research will likely focus on the design and synthesis of polymers and supramolecular assemblies incorporating the this compound unit for the detection of various chemical species.

| Application Area | Potential Role of this compound |

| Organic Electronics | Building block for conjugated polymers and small molecules in OLEDs, OPVs, and OFETs. |

| Chemical Sensors | Active component in sensors for the detection of metal ions and other analytes. |

| Functional Polymers | Monomer for the synthesis of polymers with tailored electronic and optical properties. |

As our understanding of this versatile molecule grows, so too will the scope of its applications in cutting-edge technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Iodo-3,5-dimethylisothiazole with high yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of 3,5-dimethylisothiazole using iodine or iodinating agents. For example, halogenation can be achieved via electrophilic substitution under controlled conditions. Refluxing in solvents like DMSO or ethanol with iodine monochloride (ICl) as the iodinating agent has been effective for similar heterocycles . Post-synthesis purification via recrystallization (e.g., using ethanol-water mixtures) ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via H/C NMR is critical .

Q. Which spectroscopic and analytical techniques are optimal for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR can confirm methyl group protons (δ 2.1–2.5 ppm) and aromatic proton absence, while C NMR identifies the isothiazole ring carbons and iodine-induced deshielding effects .

- IR Spectroscopy : Absence of NH/OH stretches (3200–3500 cm) and presence of C-I stretches (500–600 cm) are diagnostic .

- Elemental Analysis : Validates stoichiometry (C, H, N, S, I percentages) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound should be stored in amber vials under inert gas (argon/nitrogen) at −20°C to prevent photodegradation and oxidative decomposition. Avoid contact with strong oxidizing agents (e.g., peroxytrifluoroacetic acid), as iodine-substituted heterocycles may decompose explosively under such conditions .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic structure and reactivity of 3,5-dimethylisothiazole?

- Methodological Answer : The electronegative iodine atom induces electron withdrawal via inductive effects, polarizing the isothiazole ring and enhancing susceptibility to nucleophilic substitution. Computational studies (e.g., DFT calculations) can map electron density distribution and predict reactive sites. For example, the C-4 position may become electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

- Methodological Answer :

- Process Safety : Use flow chemistry to minimize exothermic risks. Conduct calorimetry (e.g., RC1e) to assess thermal stability.

- Waste Management : Quench excess iodine with sodium thiosulfate to prevent hazardous byproducts.

- Personal Protective Equipment (PPE) : Use explosion-proof fume hoods and conduct reactions behind safety shields .

Q. How can this compound be functionalized to develop bioactive derivatives?

- Methodological Answer :

- Cross-Coupling : Palladium-catalyzed couplings (e.g., Sonogashira) at the C-4 position introduce alkynyl or aryl groups for enhanced bioactivity .

- Nucleophilic Substitution : Replace iodine with amines or thiols under basic conditions (e.g., KCO/DMF) to generate sulfonamide or thioether derivatives .

- Biological Screening : Test derivatives against cancer cell lines (e.g., MTT assays) or microbial targets, following standardized protocols for toxicity and efficacy .

Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound?

- Methodological Answer : Intermediates like iodinated radicals or transient electrophilic species require real-time monitoring. Techniques such as in situ FT-IR or mass spectrometry (LC-MS) can capture short-lived species. For example, LC-MS with electrospray ionization (ESI) can detect iodine-containing intermediates at ppm-level sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.